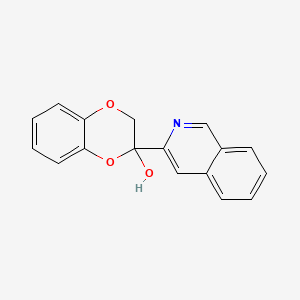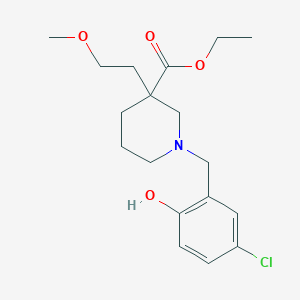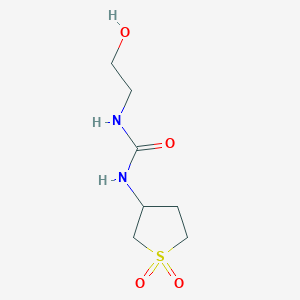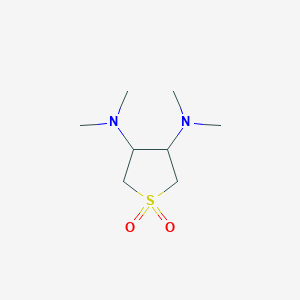
2-(3-isoquinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol
Übersicht
Beschreibung
2-(3-isoquinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol, commonly known as BIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. BIQ is a heterocyclic compound that contains a benzodioxin ring and an isoquinoline ring. The compound's unique structure and properties have made it an attractive target for synthesis and investigation.
Wirkmechanismus
The exact mechanism of action of BIQ is not fully understood, but several studies have suggested that the compound may act as a modulator of neurotransmitter receptors, including dopamine and serotonin receptors. BIQ has been shown to bind to the dopamine D3 receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways. The compound's ability to modulate neurotransmitter receptors may contribute to its neuroprotective and therapeutic effects.
Biochemical and Physiological Effects:
BIQ has been shown to possess several biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral properties. The compound has also been investigated for its neuroprotective effects, including its ability to protect against oxidative stress and inflammation. BIQ has been shown to modulate several signaling pathways, including the PI3K/Akt and MAPK pathways, which play critical roles in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
BIQ has several advantages for laboratory experiments, including its high purity and stability, which make it an ideal compound for biological assays. The compound's unique structure and properties also make it an attractive target for the development of novel therapeutic agents. However, the synthesis of BIQ is a multistep process that requires specialized equipment and expertise, which may limit its availability and accessibility.
Zukünftige Richtungen
There are several future directions for the investigation of BIQ, including:
1. Development of novel therapeutic agents based on BIQ's unique structure and properties.
2. Investigation of the compound's potential applications in neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
3. Investigation of the compound's potential applications in cancer therapy, including its ability to modulate signaling pathways involved in cell proliferation and survival.
4. Investigation of the compound's potential applications in viral infections, including its ability to inhibit viral replication and induce antiviral immune responses.
5. Investigation of the compound's pharmacokinetics and toxicity profiles to determine its suitability for clinical development.
Conclusion:
2-(3-isoquinolinyl)-2,3-dihydro-1,4-benzodioxin-2-ol, commonly known as BIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. The compound's unique structure and properties have made it an attractive target for synthesis and investigation. BIQ has been shown to possess several pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. The compound's ability to modulate neurotransmitter receptors may contribute to its neuroprotective and therapeutic effects. There are several future directions for the investigation of BIQ, including the development of novel therapeutic agents and investigation of its potential applications in neurodegenerative diseases, cancer therapy, and viral infections.
Wissenschaftliche Forschungsanwendungen
BIQ has been extensively studied for its potential applications in medicinal chemistry and drug discovery. The compound has been shown to possess several pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties. BIQ has also been investigated for its neuroprotective effects and its ability to modulate neurotransmitter receptors, including dopamine and serotonin receptors. The compound's unique structure and properties make it an attractive target for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-17(11-20-14-7-3-4-8-15(14)21-17)16-9-12-5-1-2-6-13(12)10-18-16/h1-10,19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUBGNSKNNIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)(C3=CC4=CC=CC=C4C=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isoquinolin-3-yl-2H-1,4-benzodioxin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate](/img/structure/B3824244.png)



![N~1~-(2,6-diisopropylphenyl)-N~2~-{[(2,6-diisopropylphenyl)amino]carbonyl}norvalinamide](/img/structure/B3824282.png)
![N-phenyl-N'-[2-(vinyloxy)ethyl]thiourea](/img/structure/B3824294.png)



![3,3'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy)]diphenol](/img/structure/B3824339.png)